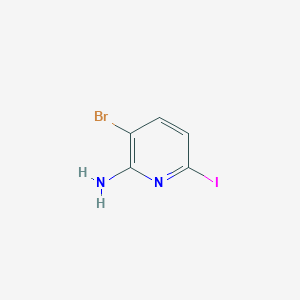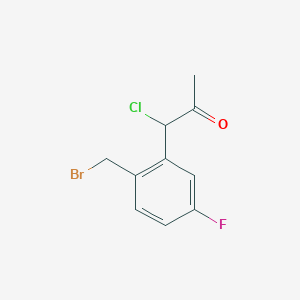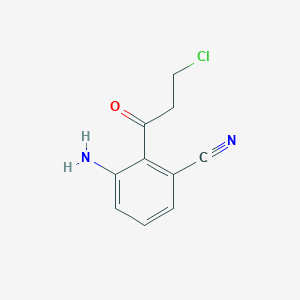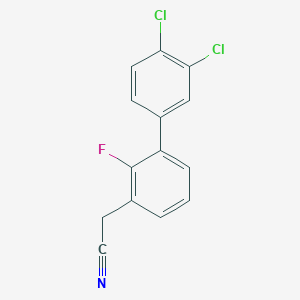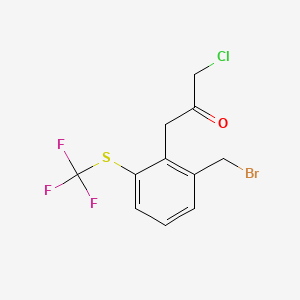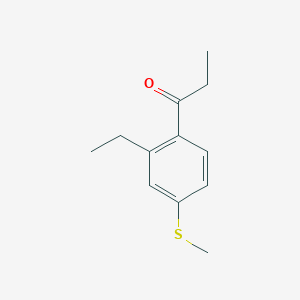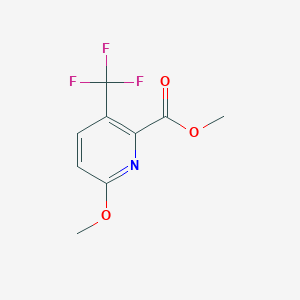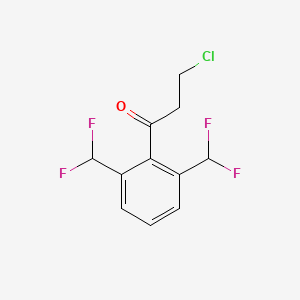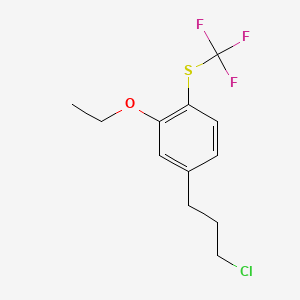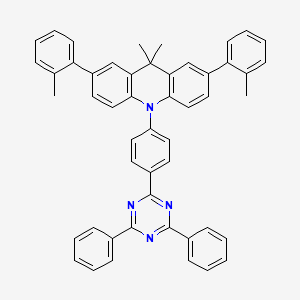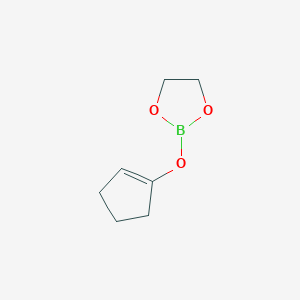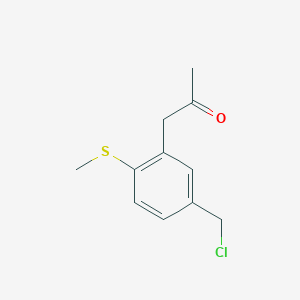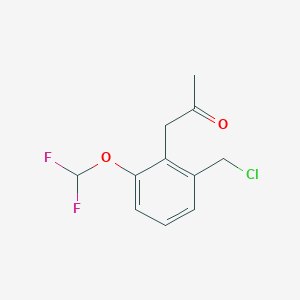
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11ClF2O2. This compound is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a propan-2-one moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-(chloromethyl)-6-(difluoromethoxy)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H11ClF2O2 |
|---|---|
Poids moléculaire |
248.65 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-7(15)5-9-8(6-12)3-2-4-10(9)16-11(13)14/h2-4,11H,5-6H2,1H3 |
Clé InChI |
IKDCNRGGMJXCON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC=C1OC(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
